molecular formula C9H17NO2 B579985 Methyl 2-(Piperidin-3-yl)propanoate CAS No. 90950-43-9

Methyl 2-(Piperidin-3-yl)propanoate

Cat. No.: B579985
CAS No.: 90950-43-9
M. Wt: 171.24
InChI Key: TTYJHBMVCJYYQI-UHFFFAOYSA-N
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Description

Methyl 2-(Piperidin-3-yl)propanoate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Piperidin-3-yl)propanoate typically involves the esterification of 2-(Piperidin-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Piperidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Piperidin-3-yl)propanoic acid.

    Reduction: Formation of 2-(Piperidin-3-yl)propanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(Piperidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(Piperidin-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(Piperidin-4-yl)propanoate
  • Ethyl 2-(Piperidin-3-yl)propanoate
  • Methyl 2-(Pyrrolidin-3-yl)propanoate

Uniqueness

Methyl 2-(Piperidin-3-yl)propanoate is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The position of the piperidine ring and the ester group can significantly impact its chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

90950-43-9

Molecular Formula

C9H17NO2

Molecular Weight

171.24

IUPAC Name

methyl 2-piperidin-3-ylpropanoate

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12-2)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

TTYJHBMVCJYYQI-UHFFFAOYSA-N

SMILES

CC(C1CCCNC1)C(=O)OC

Synonyms

α-Methyl-3-piperidineacetic Acid Methyl Ester; 

Origin of Product

United States

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